molecular formula C43H29N5 B13411575 5-(4-Pyridyl)-10,15,20-triphenylporphyrin

5-(4-Pyridyl)-10,15,20-triphenylporphyrin

Cat. No.: B13411575
M. Wt: 615.7 g/mol
InChI Key: GKFIIZUTJIZSDM-UHFFFAOYSA-N
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Description

5-(4-Pyridyl)-10,15,20 triphenyl porphine is a porphyrin derivative, a class of organic compounds known for their extensive conjugated systems and ability to coordinate metal ions. Porphyrins are crucial in biological systems, serving as the core structure in heme, chlorophyll, and vitamin B12. The unique structure of 5-(4-Pyridyl)-10,15,20 triphenyl porphine allows it to participate in various chemical reactions and applications, particularly in the fields of catalysis, photodynamic therapy, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridyl)-10,15,20 triphenyl porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions, followed by oxidation. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with benzaldehyde and 4-pyridinecarboxaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid, followed by oxidation with an oxidizing agent like chloranil .

Industrial Production Methods

Industrial production of porphyrin derivatives often employs similar synthetic routes but on a larger scale. The key challenges in industrial synthesis include maintaining high yields and purity, as well as efficient separation and purification processes. Techniques such as column chromatography and recrystallization are commonly used to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridyl)-10,15,20 triphenyl porphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of metalloporphyrins, while substitution reactions can yield functionalized porphyrins with diverse properties .

Scientific Research Applications

5-(4-Pyridyl)-10,15,20 triphenyl porphine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Pyridyl)-10,15,20 triphenyl porphine involves its ability to coordinate metal ions and participate in electron transfer reactions. The compound’s extensive conjugated system allows it to absorb light and transfer energy efficiently, making it useful in photodynamic therapy and catalysis. The molecular targets and pathways involved include the generation of reactive oxygen species and the activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    Meso-tetra(4-pyridyl)porphine: Similar in structure but lacks the triphenyl groups.

    Tetra(4-aminophenyl)porphyrin: Contains amino groups instead of pyridyl groups.

    Tetra(4-cyanophenyl)porphyrin: Contains cyano groups instead of pyridyl groups.

Uniqueness

5-(4-Pyridyl)-10,15,20 triphenyl porphine is unique due to its combination of pyridyl and triphenyl groups, which enhance its chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile porphyrin derivatives .

Properties

Molecular Formula

C43H29N5

Molecular Weight

615.7 g/mol

IUPAC Name

5,10,15-triphenyl-20-pyridin-4-yl-21,23-dihydroporphyrin

InChI

InChI=1S/C43H29N5/c1-4-10-28(11-5-1)40-32-16-18-34(45-32)41(29-12-6-2-7-13-29)36-20-22-38(47-36)43(31-24-26-44-27-25-31)39-23-21-37(48-39)42(30-14-8-3-9-15-30)35-19-17-33(40)46-35/h1-27,45,48H

InChI Key

GKFIIZUTJIZSDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=NC=C8)C=C4)C9=CC=CC=C9)N3

Origin of Product

United States

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